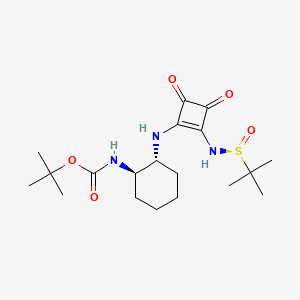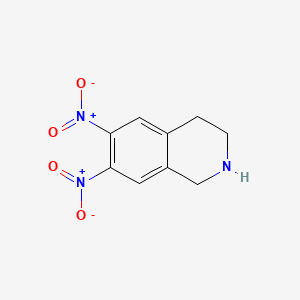![molecular formula C13H12Si B8224121 5-methyl-5H-benzo[b][1]benzosilole](/img/structure/B8224121.png)
5-methyl-5H-benzo[b][1]benzosilole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methyl-5H-benzobbenzosilole is a compound belonging to the benzoheterole family, which includes heteroatoms other than nitrogen and oxygen.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-5H-benzobbenzosilole typically involves the formation of a silicon-bridged structure. One common method includes the cyclization of appropriate precursors under specific conditions to form the benzosilole ring. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the selective formation of the desired product .
Industrial Production Methods
While detailed industrial production methods for 5-methyl-5H-benzobbenzosilole are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
5-methyl-5H-benzobbenzosilole can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, usually with reducing agents.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another atom or group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols or siloxanes, while reduction could produce silanes. Substitution reactions can lead to various substituted benzosilole derivatives .
Aplicaciones Científicas De Investigación
5-methyl-5H-benzobbenzosilole has several applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules with unique properties.
Medicine: Investigated for its potential use in drug development and delivery systems.
Mecanismo De Acción
The mechanism of action of 5-methyl-5H-benzobbenzosilole involves its interaction with specific molecular targets and pathways. The silicon atom in the structure can influence the electronic properties of the molecule, affecting its reactivity and interactions with other molecules. This can lead to various effects, such as changes in fluorescence or conductivity, depending on the application .
Comparación Con Compuestos Similares
Similar Compounds
Benzo[b]thiophene: Contains sulfur instead of silicon.
Benzo[b]furan: Contains oxygen instead of silicon.
Benzo[b]phosphole: Contains phosphorus instead of silicon.
Uniqueness
5-methyl-5H-benzobbenzosilole is unique due to the presence of silicon, which imparts distinct optoelectronic properties compared to its sulfur, oxygen, and phosphorus analogues. These properties make it particularly valuable for applications in materials science and electronic devices .
Propiedades
IUPAC Name |
5-methyl-5H-benzo[b][1]benzosilole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Si/c1-14-12-8-4-2-6-10(12)11-7-3-5-9-13(11)14/h2-9,14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWEDJHZOFJNYNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[SiH]1C2=CC=CC=C2C3=CC=CC=C31 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(R)-N-[2-[[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino]-3,4-dioxocyclobuten-1-yl]-2-methylpropane-2-sulfinamide](/img/structure/B8224053.png)






![tert-Butyl 2-methoxy-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate](/img/structure/B8224097.png)




![(4aS,7S)-8,8-Dichloro-9,9-dimethyltetrahydro-4H-4a,7-methanobenzo[c][1,2]oxazireno[2,3-b]isothiazole 3,3-dioxide](/img/structure/B8224141.png)
